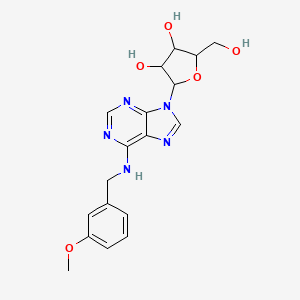![molecular formula C90H102F4N8O2S5 B13649246 2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts. Common techniques include:
Stepwise Synthesis: Building the molecule piece by piece.
Coupling Reactions: Using reagents to join smaller molecules together.
Purification: Techniques like chromatography to isolate the desired product.
Industrial Production Methods
Industrial production may involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Reagents such as acids, bases, and oxidizing agents are commonly used. Conditions like temperature, solvent choice, and reaction time are crucial for controlling the reaction pathways.
Major Products Formed
The products depend on the specific reactions and conditions used. For example, oxidation might yield different functional groups compared to reduction.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Acting as a catalyst in various chemical reactions.
Materials Science: Used in the development of new materials with unique properties.
Biology
Biomolecular Interactions: Studying interactions with proteins, DNA, etc.
Drug Development: Potential use in designing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigating potential therapeutic effects.
Diagnostic Tools: Developing new diagnostic methods.
Industry
Nanotechnology: Applications in nanomaterials and nanodevices.
Electronics: Use in the development of electronic components.
Mecanismo De Acción
The mechanism of action involves the interaction of the compound with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can be complex and are often studied using various biochemical and biophysical techniques.
Propiedades
Fórmula molecular |
C90H102F4N8O2S5 |
|---|---|
Peso molecular |
1564.2 g/mol |
Nombre IUPAC |
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H102F4N8O2S5/c1-7-13-19-23-25-27-29-31-35-41-59-71(47-65-73(57(49-95)50-96)61-43-67(91)69(93)45-63(61)83(65)103)105-89-81-87(107-85(59)89)75-77-78(100-109-99-77)76-80(79(75)101(81)53-55(37-17-11-5)39-33-21-15-9-3)102(54-56(38-18-12-6)40-34-22-16-10-4)82-88(76)108-86-60(42-36-32-30-28-26-24-20-14-8-2)72(106-90(82)86)48-66-74(58(51-97)52-98)62-44-68(92)70(94)46-64(62)84(66)104/h43-48,55-56H,7-42,53-54H2,1-6H3/b65-47-,66-48- |
Clave InChI |
LIWIVAARDAEOAA-XMKQWKDVSA-N |
SMILES isomérico |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC(=C(C=C1C9=C(C#N)C#N)F)F)CC(CCCCCC)CCCC)CC(CCCCCC)CCCC)/C=C/1\C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F |
SMILES canónico |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


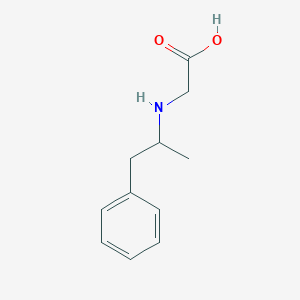
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
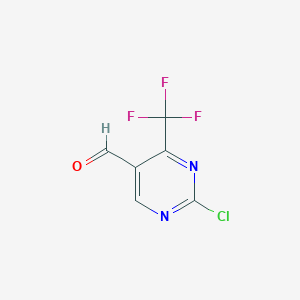
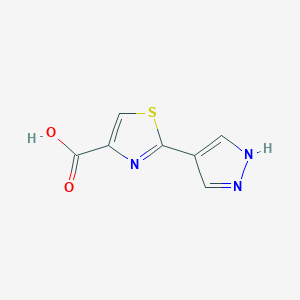
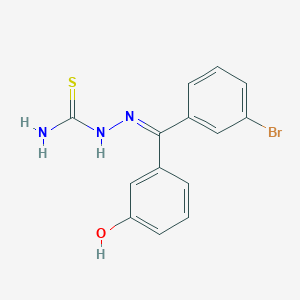
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)

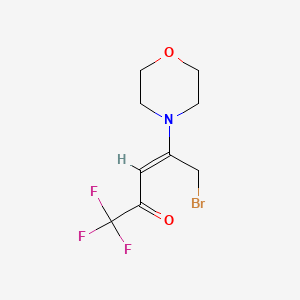
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)

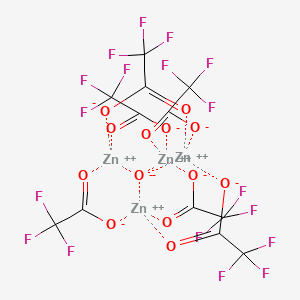
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
